
4-(Methylsulfonyl)-1-(phenylsulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfonyl compounds, such as methylsulfonyl and phenylsulfonyl, are often used in organic synthesis . They are part of many natural products and bioactive pharmaceuticals .
Synthesis Analysis
The synthesis of piperidine derivatives, which are extremely useful and versatile intermediates in organic synthesis, has been studied extensively . For instance, a Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines .Molecular Structure Analysis
The molecular structure of sulfonyl compounds can be determined using various spectroscopic techniques . For example, the structure of “Sulfone, methyl phenyl” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For example, “4-(Methylsulfonyl)phenylacetic acid” is slightly soluble in water and has a melting point between 134°C to 138°C .科学的研究の応用
Pharmacological Inhibitors and Antagonists
One area of application involves the synthesis and biological evaluation of compounds for their inhibitory activities. For instance, derivatives of 4-(Methylsulfonyl)-1-(phenylsulfonyl)piperidine have been explored as potent membrane-bound phospholipase A2 inhibitors, demonstrating significant reduction in myocardial infarction size in coronary occluded rats (H. Oinuma et al., 1991). This highlights the compound's potential in cardiovascular therapeutic research.
Antidepressant Activity
In another study, derivatives related to 4-(Methylsulfonyl)-1-(phenylsulfonyl)piperidine were investigated for their role in oxidative metabolism, specifically targeting novel antidepressants for major depressive disorder (Mette G. Hvenegaard et al., 2012). The research provides insights into the metabolic pathways and enzyme interactions crucial for the drug's efficacy and safety profile.
Analytical Methodologies
The compound has also been used in the development of analytical methods for determining other pharmacologically active substances. For example, a method involving pre-column derivatization and high-performance liquid chromatography was developed for the determination of a non-peptide oxytocin receptor antagonist, showcasing the compound's utility in enhancing detection sensitivity (W. Kline et al., 1999).
Cyclin-dependent Kinase Inhibitors
The synthesis of derivatives has also been explored for their potential as cyclin-dependent kinase inhibitors, with one study demonstrating the ability of these compounds to inhibit CDK2, a critical enzyme in cell cycle regulation (R. Griffin et al., 2006). This underscores the compound's relevance in cancer research and therapy.
Serotonin Receptor Antagonists
Further research has identified acyclic sulfones, including derivatives of 4-(Methylsulfonyl)-1-(phenylsulfonyl)piperidine, as high-affinity, selective 5-HT(2A) receptor antagonists. These findings indicate potential applications in psychiatric and neurological disorders (S. Fletcher et al., 2002).
Synthesis and Anticholinesterase Activity
Another study focused on the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating them for anti-acetylcholinesterase activity. One compound emerged as a potent inhibitor, highlighting potential applications in treating neurodegenerative diseases such as Alzheimer's (H. Sugimoto et al., 1990).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(benzenesulfonyl)-4-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-18(14,15)11-7-9-13(10-8-11)19(16,17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIOYBPUZIFTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)-1-(phenylsulfonyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2895016.png)

![6-Fluoro-N-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2895018.png)
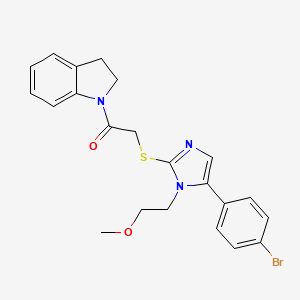
![5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile](/img/structure/B2895020.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2895022.png)
![3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2895024.png)
![methyl 5-(((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)methyl)furan-2-carboxylate](/img/structure/B2895025.png)
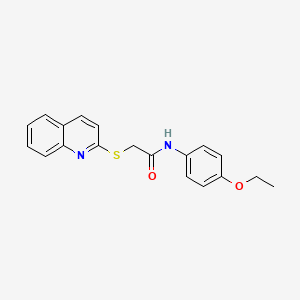
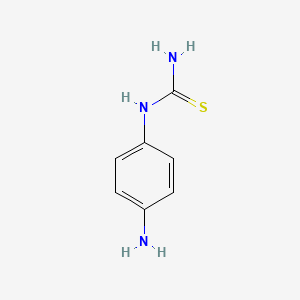
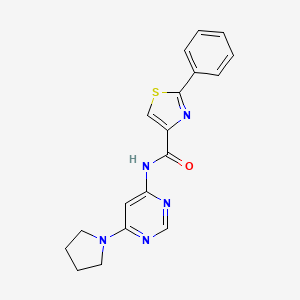
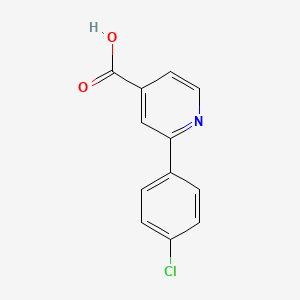
![N-benzyl-1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/structure/B2895037.png)